2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound is characterized by a fused ring system that includes both benzene and oxazepine rings, featuring an amino group at the 2-position and an ethyl group at the 10-position. Its molecular formula is with a molecular weight of approximately 254.28 g/mol. The compound has garnered attention due to its potential applications in medicinal chemistry and biological research, particularly in the development of small molecule inhibitors.
2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one can be synthesized through various methods, including N-arylation and reduction techniques. It is classified under heterocyclic compounds, specifically as a dibenzoxazepinone derivative. This classification indicates its structural complexity and potential reactivity, which are of interest in pharmaceutical applications.
The synthesis of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one can be achieved via several synthetic routes:
The reaction conditions typically involve:
The molecular structure of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one features a dibenzoxazepine core with specific substituents:
The compound's molecular formula is , with a molecular weight of approximately 254.28 g/mol. The structural characteristics contribute to its unique chemical properties and reactivity profiles.
2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions:
Reagents commonly used include:
The mechanism of action for 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Research indicates that this compound can modulate inflammatory responses by inhibiting cell adhesion molecules such as intercellular adhesion molecule 1 (ICAM-1) in endothelial cells .
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits stability under various conditions but may react under oxidative or reductive environments.
2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one has significant applications in scientific research:
The core dibenzoxazepinone scaffold is typically constructed through a Smiles rearrangement-mediated cyclization, a reaction critical for forming the seven-membered oxazepine ring. Modern synthetic routes to 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) involve sequential aromatic substitution and reduction steps starting from o-nitrochlorobenzene or pyridine precursors [1] [7]. A representative pathway begins with nucleophilic displacement of an activated chloride by an ortho-substituted phenolic oxygen, followed by reduction of the nitro group to an amine. Subsequent intramolecular cyclization under acidic or basic conditions yields the tricyclic oxazepinone core [1]. The amino functionality at position 2 is either introduced prior to cyclization or achieved through post-cyclization modification, with the latter offering superior regiocontrol [7] [9].
Table 1: Key Steps in the Synthesis of 2-Amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3)
Synthetic Step | Reagents/Conditions | Function | Yield Range | Key Reference |
---|---|---|---|---|
Nucleophilic Displacement | K₂CO₃, DMF, 80-100°C | Formation of diaryl ether bond | 70-85% | [1] |
Nitro Group Reduction | Fe/AcOH or H₂/Pd-C | Conversion of nitro to amino group | 90-95% | [7] [9] |
Cyclization | Polyphosphoric acid (PPA), 120-140°C | Smiles rearrangement & lactam formation | 60-75% | [7] [9] |
N-Alkylation | K₂CO₃, ethyl bromide, DMF | Introduction of 10-ethyl group | 80-90% | [5] [7] |
The efficiency of this pathway is highly dependent on the regioselectivity of the initial displacement and the compatibility of functional groups during the cyclization step. Recent optimizations employ microwave-assisted cyclization to reduce reaction times and improve yields [9]. Alternative routes utilizing o-fluoronitrobenzene derivatives demonstrate enhanced reaction kinetics in the nucleophilic displacement step due to the superior leaving group ability of fluoride [1].
The introduction of the ethyl group at the N10 position serves dual purposes: it modulates the compound's electronic properties and sterically influences the lactam's reactivity. Alkylation is typically performed on the pre-formed dibenzoxazepinone scaffold using ethyl halides in the presence of mild bases such as potassium carbonate. This strategy avoids competing O-alkylation and ensures exclusive N-functionalization due to the higher nucleophilicity of the lactam nitrogen compared to the phenolic oxygen [5] [7]. The reaction proceeds efficiently in polar aprotic solvents like DMF or acetonitrile at 60-80°C, typically achieving yields exceeding 85% [5].
The choice of ethyl group is significant for biological activity, as demonstrated by structure-activity relationship (SAR) studies on multidrug resistance reversal agents. The compact ethyl moiety provides optimal steric bulk without introducing significant lipophilicity that could adversely affect solubility [5]. Comparative studies with methyl, propyl, and isopropyl analogs revealed that the ethyl substituent offers the best balance between potency and physicochemical properties. Deuterated ethyl analogs (e.g., CD₃CD₂-) have also been synthesized to study metabolic stability, confirming that β-oxidation is not a significant degradation pathway for this substitution pattern [7].
Regioselective modification of the dibenzoxazepinone scaffold presents significant synthetic challenges due to the presence of multiple potentially reactive sites: the electron-rich amino group at C2, the moderately activated positions ortho to the amino group (C1 and C3), and the lactam carbonyl. The Smiles rearrangement mechanism governing the scaffold formation inherently dictates the regiochemistry of subsequent substitutions [9]. Electrophilic aromatic substitution preferentially occurs at C8 due to the strong directing effect of the ortho-positioned amino group, while nucleophilic substitutions target the C7 position activated by the electron-withdrawing lactam [9].
Halogenation studies demonstrate this regioselectivity: bromination of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one yields exclusively the 8-bromo derivative under mild conditions. This selectivity enables sequential functionalization where the 8-halogen serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl, vinyl, or alkynyl groups [9]. Conversely, nucleophilic substitution requires activation via conversion to the lactim ether or N-alkyl lactam derivatives, permitting displacement by amines, alkoxides, or thiols at the C7 position [5] [9].
Table 2: Regioselective Modification Strategies for 2-Amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one
Position | Reaction Type | Activation/Protection Required | Common Reagents | Primary Products |
---|---|---|---|---|
C2 Amino Group | Acylation, Urea formation | None | Acid chlorides, isocyanates | Amides, ureas (e.g., BT2) |
C7 | Nucleophilic substitution | Lactim ether formation | Amines, alkoxides, thiols | 7-Amino, 7-alkoxy derivatives |
C8 | Electrophilic substitution | None (directed by C2-NH₂) | Br₂, NBS, I₂ | 8-Halo derivatives |
C9/C10 positions | Radical reactions | None | Light/radical initiators | 9/10 Alkyl derivatives |
Protection strategies are critical for achieving site-specific modifications. The C2 amino group is often protected as an acetamide during manipulations at other positions, which can be subsequently deprotected under mild basic conditions without lactam cleavage [9]. The lactam nitrogen (N10) can be protected with acid-labile groups like tert-butoxycarbonyl (Boc) when performing electrophilic substitutions that might otherwise result in N-acylation or quaternization [5].
The C2 amino group serves as the primary handle for structural diversification, enabling the synthesis of derivatives with significantly altered physicochemical and biological properties. Acylation represents the most straightforward approach, typically employing acid chlorides or anhydrides in dichloromethane with tertiary amine bases to yield mono-acylated products without competing reaction at the lactam nitrogen [7]. More controlled acylation is achieved using isocyanates to generate ureas or carbonyldiimidazole (CDI) for carbamate formation [7].
The derivatization of BT3 to form BT2 (ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate) exemplifies this strategy. Treatment of BT3 with diethyl pyrocarbonate introduces the ethyl carbamate functionality, enhancing hydrogen-bonding capacity while maintaining the planarity of the tricyclic system [7]. SAR studies on amino group modifications reveal that:
Table 3: Biologically Active Derivatives of 2-Amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one
Derivative Name | Modification | Chemical Formula | Molecular Weight (Da) | Key Biological Activity |
---|---|---|---|---|
BT3 (Core Compound) | 2-Amino, 10-Ethyl | C₁₅H₁₄N₂O₂ | 254.28 | Precursor, moderate activity |
BT2 | 2-(Ethylcarbamate), 10-Ethyl | C₁₈H₁₈N₂O₄ | 326.35 | Potent angiogenesis inhibitor |
BT2-MeOA | 2-(Methoxyacetamide), 10-Ethyl | C₁₈H₁₈N₂O₄ | 326.35 | Enhanced solubility |
BT2-Pr | 2-(Ethylcarbamate), 10-Propyl | C₁₉H₂₀N₂O₄ | 340.37 | Reduced potency vs BT2 |
BT2-IC | 2-(Isobutylcarbamate), 10-Ethyl | C₁₉H₂₀N₂O₄ | 340.37 | Similar activity, higher logP |
BT2-deut | 2-(Ethylcarbamate), 10-(1,1-d₂-Ethyl) | C₁₈H₁₅D₃N₂O₄ | 329.37 | Metabolic stability probe |
The amino group also participates in diazotization and subsequent Sandmeyer reactions to access chloro or bromo analogs, providing intermediates for transition metal-catalyzed cross-coupling. This strategy enables the installation of heterocyclic systems at C2, significantly expanding structural diversity beyond acyl modifications [5] [9]. Recent advances utilize microwave-assisted palladium-catalyzed Buchwald-Hartwig amination for direct introduction of complex amines without prior diazotization [9].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2